Coordination Geometry Divergence: 4-Pyridinemethanol vs. 3-Pyridinemethanol in Copper(II) Complexes
In a direct crystallographic comparison, the copper(II) complex formed with 4-pyridylmethanol (4-PM) exhibits a square pyramidal geometry, whereas the analogous complex with the 3-position isomer (3-PM) adopts an octahedral coordination environment [1]. This structural divergence arises from the distinct orientation of the pyridine nitrogen relative to the hydroxymethyl substituent.
| Evidence Dimension | Coordination geometry of Cu(II) complexes |
|---|---|
| Target Compound Data | Square pyramidal geometry (τ₅ value not reported) |
| Comparator Or Baseline | 3-pyridylmethanol (3-PM): Octahedral geometry |
| Quantified Difference | Distinct geometry (square pyramidal vs. octahedral) |
| Conditions | X-ray crystallography at 217 K and 293 K; tetragonal system, space group P4/n |
Why This Matters
The different coordination geometry affects the dimensionality of hydrogen-bonded networks (2D for 4-PM vs. 3D for 3-PM), impacting crystal packing and potential applications in MOF design.
- [1] Zhang, Y. et al. Hydrogen-bonded coordination network in crystal structures of [Cu(3-PM)4Cl2] and [Cu(4-PM)4Cl]Cl (PM = pyridylmethanol). Journal of Chemical Crystallography. Available from: https://www.infona.pl/resource/bwmeta1.element.springer-d4921b2c-fa42-3dff-87c6-43a797601f14. View Source
